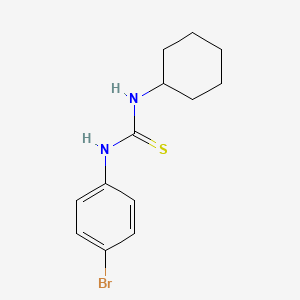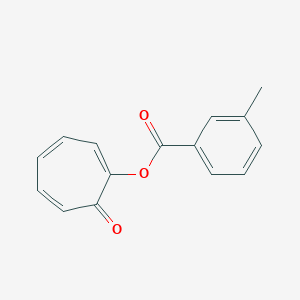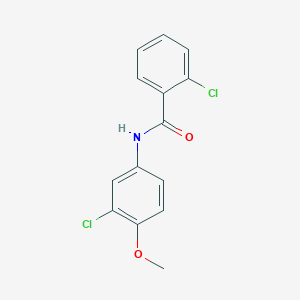
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide, commonly known as CFPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of CFPA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. CFPA has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. Additionally, CFPA has been shown to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival. By inhibiting these enzymes and proteins, CFPA can potentially treat various diseases.
Biochemical and Physiological Effects
CFPA has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit cancer cell growth. Additionally, CFPA has been shown to have antioxidant properties, which can potentially protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CFPA has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities, making it easy to obtain for scientific research. Additionally, CFPA has been shown to have low toxicity, making it safe for use in lab experiments. However, CFPA also has limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, CFPA has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for CFPA research. One potential direction is to further investigate the compound's anti-cancer properties and its potential use in cancer treatment. Additionally, more research is needed to understand the compound's mechanism of action and its effects on various enzymes and proteins in the body. Another potential direction is to investigate the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent.
In conclusion, N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and pain. CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.
Méthodes De Synthèse
CFPA can be synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with benzaldehyde followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure CFPA. The synthesis of CFPA has been optimized to increase the yield and purity of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
CFPA has been studied extensively in scientific research for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer, inflammation, and pain. CFPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, CFPA has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. CFPA has also been shown to have analgesic properties, making it a potential treatment for pain.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFNYSVWBTOA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)



![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)

![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)